5-P-Tolyl-1,3,4-oxadiazole-2-carboxylic acid
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Overview
Description
5-P-Tolyl-1,3,4-oxadiazole-2-carboxylic acid: is a heterocyclic compound with the molecular formula C10H8N2O3 and a molecular weight of 204.18 g/mol . This compound belongs to the class of 1,3,4-oxadiazoles , which are known for their diverse biological activities and applications in various fields . The structure of this compound includes a p-tolyl group attached to the oxadiazole ring , which contributes to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-P-Tolyl-1,3,4-oxadiazole-2-carboxylic acid typically involves the cyclization of p-toluic hydrazide with glycine using polyphosphoric acid as a condensing agent . The reaction is carried out under reflux conditions, and the product is obtained in high yield . Another method involves the O-acylation of amidoxime with an acyl chloride or anhydride , followed by cyclocondensation to form the oxadiazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-P-Tolyl-1,3,4-oxadiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like halogens , sulfonyl chlorides , and nitrating agents are employed.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated, sulfonated, or nitrated derivatives.
Scientific Research Applications
Chemistry: 5-P-Tolyl-1,3,4-oxadiazole-2-carboxylic acid is used as a building block in the synthesis of various heterocyclic compounds. It is also employed in the development of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) due to its electron-transporting properties .
Biology and Medicine: The compound exhibits antibacterial , antifungal , anticancer , and anti-inflammatory activities. It is used in the design of pharmaceutical agents and bioactive molecules .
Industry: In the industrial sector, this compound is utilized in the production of polymers , dyes , and agrochemicals . Its derivatives are also used as corrosion inhibitors and stabilizers .
Mechanism of Action
The mechanism of action of 5-P-Tolyl-1,3,4-oxadiazole-2-carboxylic acid involves its interaction with biological targets such as enzymes and receptors . The compound can inhibit the activity of specific enzymes, leading to antibacterial and anticancer effects . It also interacts with cellular pathways involved in inflammation and cell proliferation , thereby exerting its therapeutic effects .
Comparison with Similar Compounds
- 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid
- 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-carboxylic acid
- 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid
- 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid
Comparison: 5-P-Tolyl-1,3,4-oxadiazole-2-carboxylic acid is unique due to the presence of the p-tolyl group , which enhances its lipophilicity and biological activity . Compared to other similar compounds, it exhibits higher stability and better electron-transporting properties , making it more suitable for applications in OLEDs and OSCs .
Properties
Molecular Formula |
C10H8N2O3 |
---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
5-(4-methylphenyl)-1,3,4-oxadiazole-2-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c1-6-2-4-7(5-3-6)8-11-12-9(15-8)10(13)14/h2-5H,1H3,(H,13,14) |
InChI Key |
WVVMKTPNSXQTEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)C(=O)O |
Origin of Product |
United States |
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